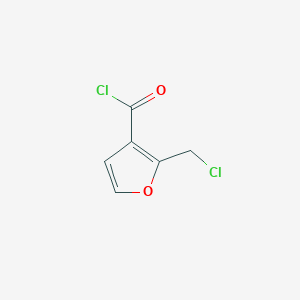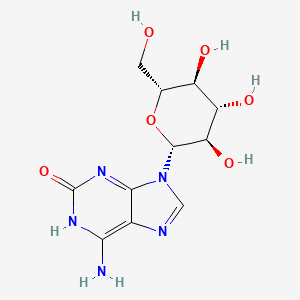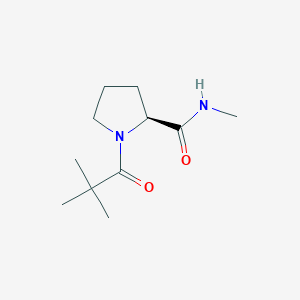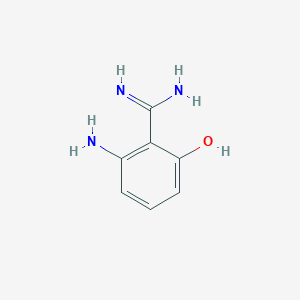
Dibenz(a,h)anthracen-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(a,h)anthracen-7-ol is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14O. It is a derivative of dibenz(a,h)anthracene, which consists of five fused benzene rings. This compound is known for its stability and low volatility, and it is commonly found in solid form, often bound to particulates in polluted air, soil, or sediment .
Métodos De Preparación
The synthesis of dibenz(a,h)anthracen-7-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of related compounds like 7H-dibenz[a,kl]anthracen-7-one has been reported to involve cyclization reactions catalyzed by metal catalysts such as InCl3 under solvent-free conditions . Industrial production methods may involve similar cyclization reactions, often optimized for higher yields and purity.
Análisis De Reacciones Químicas
Dibenz(a,h)anthracen-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Aplicaciones Científicas De Investigación
Dibenz(a,h)anthracen-7-ol has several scientific research applications across various fields. In chemistry, it is used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons. In biology and medicine, it is studied for its potential genotoxic and carcinogenic effects, as it can intercalate into DNA and cause mutations . Additionally, it is used in environmental studies to monitor pollution levels and the presence of PAHs in different ecosystems .
Mecanismo De Acción
The mechanism by which dibenz(a,h)anthracen-7-ol exerts its effects involves its ability to intercalate into DNA, leading to mutations and potential carcinogenic effects. This intercalation disrupts the normal structure of DNA, causing errors during replication and transcription. The compound’s genotoxic effects are mediated through the formation of DNA adducts, which can lead to mutations and cancer .
Comparación Con Compuestos Similares
Dibenz(a,h)anthracen-7-ol is similar to other polycyclic aromatic hydrocarbons such as dibenz(a,j)anthracene and dibenz(a,c)anthracene. These compounds share a similar structure, consisting of fused benzene rings, and exhibit similar genotoxic and carcinogenic properties . this compound is unique in its specific molecular structure and the position of the hydroxyl group, which can influence its reactivity and interactions with biological molecules .
Propiedades
Número CAS |
63041-68-9 |
|---|---|
Fórmula molecular |
C22H14O |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
naphtho[1,2-b]phenanthren-14-ol |
InChI |
InChI=1S/C22H14O/c23-22-19-12-11-14-5-1-3-7-17(14)20(19)13-16-10-9-15-6-2-4-8-18(15)21(16)22/h1-13,23H |
Clave InChI |
WEWYKLLGYQXFFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one](/img/structure/B13944561.png)


![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)

![Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13944609.png)
![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)






![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)
